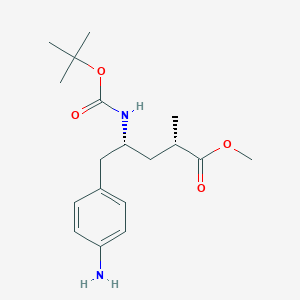

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

Description

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is a chiral ester derivative featuring a 4-aminophenyl substituent, a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, and a methyl ester group at the 2-position. Its stereochemistry (2S,4R) is critical for biological activity, as seen in analogs used in pharmaceuticals like Sacubitril (LCZ696) . The Boc group enhances stability during synthesis, while the 4-aminophenyl moiety may confer unique binding properties in therapeutic applications .

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl (2S,4R)-5-(4-aminophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

InChI |

InChI=1S/C18H28N2O4/c1-12(16(21)23-5)10-15(20-17(22)24-18(2,3)4)11-13-6-8-14(19)9-7-13/h6-9,12,15H,10-11,19H2,1-5H3,(H,20,22)/t12-,15+/m0/s1 |

InChI Key |

MQIQHUYMIAQRPR-SWLSCSKDSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with a Boc group, followed by esterification and subsequent functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Coupling Reactions for Peptide Bond Formation

This compound participates in amide bond formation via carbodiimide-mediated coupling, a key step in synthesizing neprilysin inhibitors like Sacubitril.

Mechanistic Insight :

-

The Boc group stabilizes the amino group during coupling, while the methyl ester acts as a protecting group for the carboxylic acid.

-

HATU activates the carboxylic acid moiety of the coupling partner (e.g., thiazole-4-carboxylic acid derivatives), enabling efficient nucleophilic attack by the compound’s free amine .

Acetylation of Hydroxyl Groups

The compound’s hydroxyl-containing intermediates undergo acetylation to enhance stability or direct subsequent reactions.

| Reaction Type | Reagents/Conditions | Yield | Outcome |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT, 12–24 hrs | 80% | Protection of hydroxyl groups |

Example Protocol :

-

Methyl (2S,4R)-4-[({2-[(1R,3R)-3-{N-Boc-L-isoleucylamino}-1-hydroxy-4-methylpentyl]-1,3-thiazol-4-yl}carbonyl)amino]-2-methyl-5-phenylpentanoate reacts with acetic anhydride to yield the acetylated product, critical for preserving reactivity in multi-step syntheses .

Deprotection Reactions

Selective removal of protecting groups is essential for functionalizing the molecule.

| Reaction Type | Reagents/Conditions | Yield | Target Group |

|---|---|---|---|

| Boc deprotection | TFA in DCM, RT, 2–3 hrs | >95% | Amino group liberation |

| Ester hydrolysis | LiOH/H₂O, THF, 0–25°C | 90% | Carboxylic acid generation |

Key Findings :

-

Trifluoroacetic acid (TFA) cleaves the Boc group without affecting the methyl ester or aromatic amine.

-

Subsequent ester hydrolysis under basic conditions yields the free carboxylic acid, enabling further functionalization .

Hydrogenation for Stereochemical Control

Catalytic hydrogenation is employed to reduce double bonds or resolve stereochemistry in precursors.

| Reaction Type | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C, MeOH, RT | 85–90% | Stereoselective reduction |

Synthesis Context :

-

Hydrogenation of unsaturated precursors ensures the desired (2S,4R) configuration, critical for the compound’s bioactivity in neprilysin inhibition.

Stability and Reaction Optimization

Studies highlight the compound’s sensitivity to reaction conditions:

| Parameter | Optimal Range | Adverse Effects |

|---|---|---|

| Temperature | 0–25°C | Epimerization at 4R above 30°C |

| Solvent | DMF, THF, DCM | Low yields in polar aprotic solvents |

Scientific Research Applications

Pharmaceutical Synthesis

Sacubitril Production

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is utilized as an intermediate in the synthesis of Sacubitril, a drug that combines with valsartan to manage heart failure and reduce cardiovascular mortality. Sacubitril acts as a neprilysin inhibitor, enhancing the levels of natriuretic peptides and promoting vasodilation and diuresis. This combination therapy is essential for patients with chronic heart failure, particularly those classified under NYHA class II-IV with reduced ejection fraction .

Research and Development

Case Studies

Several studies have highlighted the effectiveness of neprilysin inhibitors in clinical settings:

- Clinical Trials : In a pivotal trial (PARADIGM-HF), patients treated with Sacubitril/valsartan showed a significant reduction in cardiovascular death and hospitalization due to heart failure compared to those receiving enalapril .

- Comparative Studies : Research indicates that the combination therapy not only improves outcomes but also demonstrates a favorable safety profile compared to traditional therapies like ACE inhibitors .

Potential Future Applications

Research continues into expanding the applications of methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate beyond its current use in heart failure treatments. Potential areas include:

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions or biological interactions. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Biphenyl Substituents

Compound A: (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid

- Key Differences: Substituent: Biphenyl group vs. 4-aminophenyl in the target compound. Functional Group: Carboxylic acid vs. methyl ester.

- Properties: Molecular Weight: 383.48 g/mol (C₂₃H₂₉NO₄) . Solubility: Limited in polar solvents (e.g., DMSO, methanol) . Applications: Intermediate for LCZ696 (angiotensin receptor-neprilysin inhibitor) .

- Synthesis : Multi-step process involving coupling reactions and Boc deprotection under acidic conditions .

Compound B: Ethyl (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoate Hydrochloride

- Key Differences :

- Protecting Group : Free amine (as hydrochloride salt) vs. Boc-protected amine.

- Ester Group : Ethyl vs. methyl ester.

- Properties :

Analogues with Nitro/Iodo Substituents

Compound C: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate

- Key Differences :

- Substituents : 2-nitro-4-iodophenyl group introduces steric bulk and electron-withdrawing effects.

- Properties: Synthesized via nucleophilic aromatic substitution, highlighting reactivity differences compared to 4-aminophenyl analogs .

Dioxane-Based Analogues

Compound D: (2R,4S,5S)-5-(N-tertbutoxycarbonyl)amino-2-(N-tertbutoxycarbonyl)aminomethyl-4-(4-nitrophenyl)-1,3-dioxane

- Key Differences: Core Structure: 1,3-dioxane ring vs. linear pentanoate chain. Functional Groups: Dual Boc-protected amines and nitro group.

- Properties: Molecular Weight: 453.49 g/mol (C₂₁H₃₁N₃O₈). Melting Point: 84–86°C . Applications: Stability in ethanol/chloroform mixtures makes it suitable for chromatographic purification .

Stereoisomeric Comparisons

Compound E: (2S,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid

Biological Activity

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate, commonly referred to as a precursor in the synthesis of Sacubitril, exhibits significant biological activities relevant to cardiovascular health and potentially antibacterial properties. This article provides a comprehensive overview of its biological activity, mechanisms, and implications in therapeutic applications.

- Molecular Formula : C23H29NO4

- Molecular Weight : 383.48 g/mol

- CAS Number : 1012341-50-2

- Purity : Typically ≥ 98% .

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is primarily known as an intermediate in the synthesis of Sacubitril, which functions as a neprilysin inhibitor. Neprilysin is an enzyme that degrades natriuretic peptides, which play a crucial role in cardiovascular homeostasis. By inhibiting neprilysin, Sacubitril enhances the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism is particularly beneficial in treating heart failure by reducing cardiovascular mortality and hospitalizations associated with heart failure .

Cardiovascular Effects

- Heart Failure Treatment :

- Clinical Studies :

Antibacterial Activity

Recent studies suggest that related compounds exhibit antibacterial properties against various pathogens. While specific data on Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate's antibacterial activity is limited, its structural analogs have shown effectiveness against Gram-positive bacteria and fungi . This indicates potential for further exploration into its antimicrobial properties.

Case Studies and Research Findings

Q & A

Q. What are the key steps in synthesizing Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate?

- Methodological Answer : The synthesis typically involves:

- Stereochemical Control : Asymmetric hydrogenation or chiral auxiliary-mediated reactions to establish the (2S,4R) configuration. For example, Evans auxiliaries or enzymatic resolution may enforce stereochemistry .

- Protection/Deprotection : Introduction of the tert-butoxycarbonyl (Boc) group via Boc-anhydride (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the amine. Subsequent methyl esterification of the carboxylate using methanol and DCC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product from diastereomeric impurities.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals, while NOESY confirms spatial proximity of substituents (e.g., 4-aminophenyl vs. methyl groups) .

- Chiral HPLC : To verify enantiomeric excess (e.g., Chiralpak IC column, isopropanol/hexane eluent) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate the molecular formula (e.g., C₁₉H₂₉N₂O₄⁺) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C. Avoid moisture and acidic environments, as the Boc group hydrolyzes under acidic conditions. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

Q. What common impurities arise during synthesis, and how are they separated?

- Methodological Answer :

- Impurities : Unprotected amine (due to incomplete Boc protection), racemized stereoisomers, or methyl ester hydrolysis byproducts.

- Mitigation : TLC monitoring (Rf ~0.5 in 3:7 EtOAc/hexane). Impurities are removed via preparative HPLC (C18 column, acetonitrile/water gradient) or ion-exchange chromatography for charged species .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignment between computational predictions and experimental data?

- Methodological Answer :

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis.

- Optical Rotation Comparison : Compare experimental [α]D²⁵ with density functional theory (DFT)-calculated values. Discrepancies >5% suggest misassignment.

- Vibrational Circular Dichroism (VCD) : Detects subtle conformational differences between enantiomers .

Q. What strategies mitigate racemization during synthesis of the (2S,4R) stereoisomer under acidic/basic conditions?

- Methodological Answer :

- Mild Deprotection : Use TFA/DCM (1:10 v/v) at 0°C for Boc removal instead of HCl/dioxane, which promotes racemization.

- Low-Temperature Coupling : Perform peptide bond-forming reactions (e.g., EDC/HOBt) at –15°C to minimize base-induced epimerization.

- Chiral Additives : Additives like Hünig’s base stabilize transition states during esterification .

Q. How does the 4-aminophenyl group influence reactivity in subsequent coupling reactions?

- Methodological Answer :

- Nucleophilicity : The free amine participates in amide bond formation (e.g., with activated carboxylic acids using HATU/DIPEA).

- Protection Requirements : Temporary protection (e.g., Fmoc or Alloc) is necessary if orthogonal reactivity is needed.

- Cross-Coupling Compatibility : Suzuki-Miyaura coupling at the aryl bromide precursor (if applicable) requires Pd(PPh₃)₄ and Na₂CO₃ .

Q. What in vitro assays evaluate this compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Protease Inhibition Assays : Fluorescent substrates (e.g., AMC-tagged peptides) to measure IC₅₀. For example, if targeting aminopeptidases, monitor cleavage kinetics via fluorescence quenching.

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ, kₑ) to immobilized enzyme targets.

- Cellular Uptake Studies : LC-MS quantification of intracellular concentrations post-treatment to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.